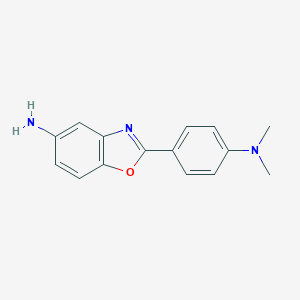

2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine

Beschreibung

Eigenschaften

IUPAC Name |

2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c1-18(2)12-6-3-10(4-7-12)15-17-13-9-11(16)5-8-14(13)19-15/h3-9H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIJEHNHNLJSSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352900 |

Source

|

| Record name | 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

14 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641250 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

116248-11-4 |

Source

|

| Record name | 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its molecular structure, a robust synthetic pathway, detailed characterization methodologies, and explore its current and potential applications, particularly in the realm of neurodegenerative disease research and as a fluorescent probe.

Molecular Structure and Physicochemical Properties

2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine is an aromatic heterocyclic compound featuring a benzoxazole core. The structure is characterized by a benzene ring fused to an oxazole ring. A dimethylamino-substituted phenyl group is attached at the 2-position of the benzoxazole ring, and an amine group is present at the 5-position.

The presence of the electron-donating dimethylamino and amino groups, coupled with the extended π-conjugated system, suggests that this molecule is likely to possess interesting photophysical properties, including fluorescence.

Table 1: Physicochemical Properties of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₅N₃O | Calculated |

| Molecular Weight | 253.30 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | [1] |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from related compounds |

| LogP (Predicted) | ~3.5 - 4.5 | Inferred from related compounds |

Synthesis of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine

The synthesis of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine can be efficiently achieved through a two-step process involving a condensation reaction to form the benzoxazole core, followed by a reduction of a nitro group to the desired amine. This synthetic strategy is adapted from established protocols for similar benzoxazole derivatives[1]. A Chinese patent also describes a similar multi-step synthesis for a related compound, 2-(aminophenyl)-5-aminobenzoxazole, which involves condensation, cyclization, and reduction steps[2].

Synthetic Workflow

The overall synthetic workflow is depicted in the diagram below. The rationale behind this approach is the ready availability of the starting materials and the high efficiency of the individual reaction steps.

Caption: Synthetic workflow for 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-Dimethylamino-phenyl)-5-nitrobenzooxazole

This step involves the condensation of an o-aminophenol with a carboxylic acid to form the benzoxazole ring. The use of a boronic acid catalyst facilitates the reaction by activating the carboxylic acid.

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-amino-4-nitrophenol (1.0 eq), 4-(dimethylamino)benzoic acid (1.1 eq), and a catalytic amount of phenylboronic acid (0.1 eq).

-

Solvent Addition: Add a high-boiling solvent such as xylene or toluene to the flask. The solvent should be sufficient to suspend the reactants and allow for efficient azeotropic removal of water.

-

Reaction Execution: Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed during the reaction. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Synthesis of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine

The nitro group of the intermediate is reduced to an amine in this step. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Reaction Setup: Dissolve the 2-(4-Dimethylamino-phenyl)-5-nitrobenzooxazole (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate in a hydrogenation flask.

-

Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.

-

Reaction Execution: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

An alternative reduction method involves using iron powder and ammonium chloride in a mixture of ethanol and water, which can be advantageous for its cost-effectiveness and operational simplicity[3].

Structural Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoxazole and phenyl rings, as well as singlets for the dimethylamino and amino protons. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all 15 carbon atoms in the molecule, with characteristic chemical shifts for the aromatic carbons, the carbons of the oxazole ring, and the methyl carbons of the dimethylamino group.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, which should correspond to the calculated molecular weight of C₁₅H₁₅N₃O. The fragmentation pattern can provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Expected key peaks include:

-

N-H stretching vibrations for the primary amine (typically two bands in the range of 3300-3500 cm⁻¹).

-

C-H stretching vibrations for the aromatic rings and the methyl groups.

-

C=N and C=C stretching vibrations for the aromatic and heterocyclic rings (in the range of 1500-1650 cm⁻¹).

-

C-N and C-O stretching vibrations.

Photophysical Properties

Derivatives of 2-phenylbenzoxazole are known for their fluorescent properties, which are highly sensitive to the local environment[4]. The presence of the electron-donating dimethylamino and amino groups on the 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine structure is expected to result in significant intramolecular charge transfer (ICT) character in the excited state, leading to strong fluorescence.

Table 2: Expected Photophysical Properties

| Property | Expected Range/Characteristic | Rationale |

| Absorption Maximum (λ_abs_) | 350 - 400 nm | Extended π-conjugation and electron-donating groups typically lead to absorption in the near-UV to visible region. |

| Emission Maximum (λ_em_) | 450 - 550 nm | A significant Stokes shift is expected due to the ICT nature of the excited state. The emission is likely to be in the blue-green region of the visible spectrum. |

| Quantum Yield (Φ_F_) | Moderate to High | The rigid benzoxazole core and the presence of strong donor-acceptor character can lead to high fluorescence quantum yields[5]. |

| Solvatochromism | Positive | The emission wavelength is expected to red-shift in more polar solvents due to the stabilization of the more polar excited state. |

Experimental Protocol for Photophysical Characterization

-

Sample Preparation: Prepare dilute solutions (micromolar concentration) of the compound in a range of solvents with varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, and water).

-

Absorption Spectroscopy: Record the UV-Visible absorption spectra of the solutions using a spectrophotometer to determine the absorption maxima (λ_abs_).

-

Fluorescence Spectroscopy: Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the determined λ_abs_.

-

Quantum Yield Determination: Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄) using the following equation: Φ_sample_ = Φ_ref_ * (I_sample_ / I_ref_) * (A_ref_ / A_sample_) * (n_sample_² / n_ref_²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Applications in Drug Development and Research

The unique structural and photophysical properties of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine and its derivatives make them valuable tools in several areas of research and development.

Imaging Agents for Amyloid Plaques

A significant application of this class of compounds is in the development of imaging agents for the detection of amyloid-β (Aβ) plaques, which are a hallmark of Alzheimer's disease[1][6]. The planar, hydrophobic nature of the benzoxazole core allows these molecules to intercalate into the β-sheet structures of Aβ fibrils. The strong fluorescence of these compounds provides a means of detecting and quantifying the plaques.

Caption: Workflow for the development of benzoxazole-based amyloid imaging agents.

The amino group at the 5-position of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine serves as a convenient handle for further chemical modification, allowing for the attachment of various functional groups to fine-tune the binding affinity, selectivity, and pharmacokinetic properties of the imaging agent[1].

Fluorescent Probes in Biological Systems

The sensitivity of the fluorescence of 2-phenylbenzoxazole derivatives to the local environment makes them excellent candidates for use as fluorescent probes to study biological systems[4]. For instance, they can be used to probe the microenvironment of protein binding sites, lipid membranes, and nucleic acids. Changes in the fluorescence intensity, emission wavelength, and lifetime can provide information about the polarity, viscosity, and accessibility of the probe's binding site.

Scaffolds for Medicinal Chemistry

The benzoxazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine structure can serve as a starting point for the synthesis of new libraries of compounds for drug discovery programs.

Conclusion

2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine is a versatile and valuable molecule with a straightforward synthesis and a range of promising applications. Its strong fluorescence and the presence of a modifiable amino group make it particularly well-suited for the development of advanced imaging agents and fluorescent probes. Further research into the specific biological activities of this compound and its derivatives is warranted and holds the potential for significant advancements in both diagnostics and therapeutics.

References

- CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole.

-

Hausner, S. H., Alagille, D., Koren, A. O., Amici, L., Staley, J. K., Cosgrove, K. P., Baldwin, R. M., & Tamagnan, G. D. (2009). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. Bioorganic & medicinal chemistry letters, 19(2), 543–545. [Link]

- Danilenko, N. V., Lutsuk, M. O., Patlasova, S. E., Korotkova, E. I., & Khlebnikov, A. I. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. International journal of molecular sciences, 26(14), 7261.

- Mironov, A. V., Gerasimova, A. A., & Grishin, I. D. (2023). Chemistry of 2-(2′-Aminophenyl)

- US4109093A - Process for making 2-(4'-aminophenyl) 5-amino benzimidazole.

- Reyes-González, M. A., et al. (2021). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 26(11), 3185.

- Vasiliev, A. N., et al. (2022). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols. Molecules, 27(19), 6694.

- Meng, X., Wang, P., & Jiang, L. (2012). Synthesis and Characterization of Polyimides Derived from 5-Amino-2(p-aminophenyl) Benzoxazole Monomer.

- Ghisaidoobe, A. B. T., & Chung, R. T. (2016). Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid. Luminescence, 31(5), 1047-1055.

- Wang, Y., et al. (2018).

- Hovhannisyan, A. A., et al. (2021). THE EFFECT OF DIMETHYLSULFOXIDE ON THE FLUORESCENCE PROPERTIES OF SOME 4-HYDROXYQUINOLINES. Proceedings of the YSU B: Chemical and Biological Sciences, 55(2), 114-120.

- Ertan-Bolelli, T., Yildiz, I., & Ozgen-Ozgacar, S. (2016). Synthesis, molecular docking and antimicrobial evaluation of novel benzoxazole derivatives. Medicinal Chemistry Research, 25(4), 711-723.

- Li, Y., et al. (2021). Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi. Medicinal Chemistry Research, 30(6), 1275-1285.

- Oishi, T., et al. (2013). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry, 9, 2138-2144.

- Gothe, M., et al. (2017). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Scientific reports, 7(1), 1-10.

- Mukherjee, S., et al. (2021). Impact of Diamino and Imidazole Functionalization on the Photophysical Properties and Electronic and Structural Dynamics of the Pyrimidine Nucleobase. ChemRxiv.

-

Hausner, S. H., et al. (2009). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. PubMed. [Link]

- Wang, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1546.

- AU2011290261B2 - Triazine derivative and pharmaceutical compound that contains same and exhibits analgesic activity.

- Willenberg, I., et al. (2017). Growth-Inhibiting Activity of Resveratrol Imine Analogs on Tumor Cells In Vitro. PLoS ONE, 12(1), e0169803.

- Lambertucci, C., et al. (2021). Evaluation of adenine as scaffold for the development of novel P2X3 receptor antagonists. European Journal of Medicinal Chemistry, 216, 113305.

- Tafesse, L., et al. (2018). BENZOMORPHAN ANALOGS AND USE THEREOF.

- Schepmann, D., et al. (2011). Design, synthesis and pharmacological evaluation of spirocyclic σ(1) receptor ligands with exocyclic amino moiety (increased distance 1). European journal of medicinal chemistry, 46(9), 4327-4334.

Sources

- 1. Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Photophysical properties of hydroxyphenyl benzazoles and their applications as fluorescent probes to study local environment in DNA, protein and lipid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine (CAS 116248-11-4): A Fluorescent Probe for Amyloid Plaque Detection

This technical guide provides a comprehensive overview of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine, a potent fluorescent molecule of significant interest to researchers in neurodegenerative diseases, particularly Alzheimer's disease. We will delve into its chemical and photophysical properties, provide detailed synthesis and application protocols, and discuss the critical safety considerations for its handling and use in a research setting. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Introduction and Significance

2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine is a heterocyclic aromatic compound that has emerged as a valuable tool in the study of amyloid-β (Aβ) plaques, a primary pathological hallmark of Alzheimer's disease. Its rigid, planar structure, combined with a donor-acceptor electronic configuration, gives rise to favorable fluorescence properties that are highly sensitive to the local environment. This sensitivity is particularly pronounced upon binding to the β-sheet structures characteristic of Aβ fibrils, making it an effective probe for their detection and imaging.[1][2] The core value of this molecule lies in its potential for both in vitro quantification of Aβ aggregation and as a scaffold for the development of in vivo imaging agents for the early diagnosis of Alzheimer's disease.[1]

Physicochemical and Spectroscopic Properties

The unique properties of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine stem from its distinct molecular architecture. The benzoxazole core acts as an electron-accepting unit, while the dimethylamino-phenyl group serves as a potent electron donor. This donor-acceptor character is fundamental to its fluorescence and solvatochromic behavior.

| Property | Value | Source |

| CAS Number | 116248-11-4 | N/A |

| Molecular Formula | C₁₅H₁₅N₃O | N/A |

| Molecular Weight | 253.31 g/mol | N/A |

| Appearance | Expected to be a solid | [3] |

| Purity | Typically >98% (HPLC) | [3] |

| Melting Point | Not specified for this exact compound, but a related compound, 2-(4-Aminophenyl)benzoxazol-5-amine, has a melting point of 229.0 to 233.0 °C. | [4] |

| Solubility | Expected to be soluble in organic solvents like chloroform, DMSO, and DMF. | [5] |

Spectroscopic Profile

While specific spectral data for 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine is not extensively published, its properties can be reliably inferred from closely related benzoxazole and benzothiazole derivatives. These compounds are known for their strong absorption in the UV-visible range and significant fluorescence emission.[5][6]

-

Absorption (λmax): The absorption maximum is expected to be in the range of 350-420 nm, characteristic of donor-acceptor benzoxazole systems.[6]

-

Emission (λem): The fluorescence emission is anticipated to be in the visible region, likely between 450-550 nm, with a significant Stokes shift.[7]

-

Quantum Yield (Φf): The fluorescence quantum yield is expected to be modest in polar solvents but to increase significantly upon binding to hydrophobic environments, such as the β-sheet structures of amyloid fibrils. This is a key characteristic of molecular rotors, where the restriction of intramolecular rotation upon binding enhances fluorescence.[8]

-

Solvatochromism: The compound is predicted to exhibit positive solvatochromism, meaning the emission wavelength will red-shift (shift to longer wavelengths) with increasing solvent polarity. This is due to the stabilization of the more polar excited state in polar solvents.[7][9]

Synthesis of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine

The synthesis of this compound can be achieved through a multi-step process, with the core benzoxazole structure being formed via a condensation reaction. A general and effective method is the boronic acid-catalyzed condensation of a substituted aminophenol with a benzoic acid derivative.[1]

Synthetic Pathway

The synthesis involves two main stages: the formation of the benzoxazole core and the subsequent reduction of a nitro group to the final amine.

Caption: Synthetic pathway for 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine.

Detailed Experimental Protocol

Materials:

-

2-Amino-5-nitrophenol

-

4-(Dimethylamino)benzoic acid

-

Arylboronic acid catalyst (e.g., phenylboronic acid)

-

High-boiling point solvent (e.g., toluene or xylene)

-

Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) and concentrated hydrochloric acid, or Hydrogen gas and Palladium on carbon)

-

Standard laboratory glassware and purification equipment (e.g., reflux condenser, separation funnel, column chromatography setup)

Step 1: Synthesis of 2-(4-Dimethylaminophenyl)-5-nitrobenzoxazole

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2-amino-5-nitrophenol (1 equivalent), 4-(dimethylamino)benzoic acid (1.1 equivalents), and a catalytic amount of an arylboronic acid (e.g., 0.1 equivalents) in a suitable solvent such as toluene.

-

Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the condensation reaction.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the intermediate, 2-(4-dimethylaminophenyl)-5-nitrobenzoxazole.

Step 2: Synthesis of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine

-

Dissolve the 2-(4-dimethylaminophenyl)-5-nitrobenzoxazole intermediate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common method is the use of Tin(II) chloride dihydrate (5-10 equivalents) in the presence of concentrated hydrochloric acid.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) until the pH is basic.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final product, 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity should be ≥98% for use in sensitive biological assays.

Application in Amyloid-β Detection

The primary application of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine is as a fluorescent probe for the detection of amyloid-β aggregates. Its mechanism of action is analogous to other amyloid-binding dyes like Thioflavin T, where binding to the β-sheet-rich structures of Aβ fibrils restricts intramolecular rotation, leading to a significant enhancement in fluorescence quantum yield.[1][8]

In Vitro Amyloid-β Binding Assay

This protocol describes a general method for assessing the binding of the fluorescent probe to pre-formed amyloid-β fibrils.

Caption: Workflow for an in vitro amyloid-β binding assay.

Materials:

-

Synthetic Amyloid-β (1-40) or (1-42) peptide

-

Phosphate-buffered saline (PBS), pH 7.4

-

2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine stock solution in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Protocol:

-

Preparation of Aβ Fibrils:

-

Dissolve synthetic Aβ peptide in a suitable solvent (e.g., 1% NH₄OH) and then dilute to the desired concentration in PBS (pH 7.4).[10]

-

Incubate the Aβ solution at 37°C with gentle agitation for 24-72 hours to promote fibril formation.[10]

-

Confirm fibril formation using methods such as Thioflavin T fluorescence assay or transmission electron microscopy (TEM).

-

-

Binding Assay:

-

Prepare serial dilutions of the 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine stock solution in PBS.

-

In a 96-well black microplate, add a fixed concentration of pre-formed Aβ fibrils to each well.

-

Add the different concentrations of the fluorescent probe to the wells containing the Aβ fibrils.

-

Include control wells with the probe alone (to measure background fluorescence) and Aβ fibrils alone.

-

Incubate the plate at room temperature for 30-60 minutes, protected from light.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the probe (e.g., excitation ~380-420 nm, emission ~470-550 nm). The optimal wavelengths should be determined experimentally.

-

-

Data Analysis:

-

Subtract the background fluorescence of the probe alone from the fluorescence readings of the wells containing both the probe and Aβ fibrils.

-

Plot the fluorescence intensity as a function of the probe concentration.

-

The binding affinity (e.g., dissociation constant, Kd) can be determined by fitting the data to a saturation binding curve using appropriate software (e.g., GraphPad Prism). For competitive binding assays, the inhibition constant (Ki) can be calculated.[1]

-

Cellular Imaging

While this specific compound has been primarily evaluated in in vitro binding assays, related benzoxazole derivatives have been used for cellular imaging.[11] The following is a general protocol that can be adapted for use with 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine.

Protocol:

-

Cell Culture: Culture cells of interest (e.g., neuronal cell lines) on glass-bottom dishes or coverslips suitable for microscopy.

-

Cell Treatment: If studying Aβ toxicity, treat the cells with pre-aggregated Aβ oligomers or fibrils for an appropriate duration.

-

Staining:

-

Prepare a working solution of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine in cell culture medium. The optimal concentration should be determined empirically (typically in the low micromolar range) to maximize signal-to-noise while minimizing potential cytotoxicity.

-

Remove the culture medium from the cells and wash with PBS.

-

Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C.

-

-

Washing: Wash the cells two to three times with PBS to remove unbound probe.

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the probe's excitation and emission wavelengths.

Safety and Handling

As a research chemical, 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not widely available, data from closely related aminophenyl benzoxazole compounds suggest the following:

-

Hazard Statements: May cause skin and serious eye irritation. Suspected of causing genetic defects.[4][12]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place.[6]

-

Conclusion

2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine is a valuable fluorescent probe with significant potential in the field of neurodegenerative disease research. Its favorable photophysical properties, particularly its fluorescence enhancement upon binding to amyloid-β fibrils, make it a powerful tool for in vitro studies of amyloid aggregation. The synthetic and application protocols provided in this guide offer a solid foundation for researchers to utilize this compound effectively. As with any research chemical, adherence to proper safety protocols is paramount. Further research into the in vivo applications and detailed photophysical characterization of this molecule will undoubtedly continue to expand its utility in the scientific community.

References

- Hausner, S. H., Alagille, D., Koren, A. O., Amici, L., Staley, J. K., Cosgrove, K. P., Baldwin, R. M., & Tamagnan, G. D. (2009). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. Bioorganic & medicinal chemistry letters, 19(2), 543–545.

-

PubMed. (2009). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. National Center for Biotechnology Information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-(4-Aminophenyl)benzoxazol-5-amine. Retrieved from [Link]

- Ghosh, S., et al. (2020). Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). RSC Advances, 10(49), 29335-29343.

-

Heynova. (n.d.). Chemical Safety Data Sheet MSDS / SDS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4'-Dimethylaminophenyl)-6-[125I]iodobenzothiazole. PubChem. Retrieved from [Link]

- Abu Jarra, H., et al. (2018). Photophysical properties of some benzoxazole and benzothiazole derivatives. International Journal of Chemical Science, 2(1), 63-69.

-

Solvatochromism and pH effect on the emission of a triphenylimidazole-phenylacrylonitrile derivative: experimental and DFT studies. RSC Publishing. (n.d.). Retrieved from [Link]

-

Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo. MDPI. (2023). Retrieved from [Link]

-

In Vitro Quantified Determination of β-Amyloid 42 Peptides, a Biomarker of Neuro-Degenerative Disorders, in PBS and Human Serum Using a Simple, Cost-Effective Thin Gold Film Biosensor. PMC. (n.d.). Retrieved from [Link]

-

Investigation on Optical and Biological Properties of 2‐(4‐Dimethylaminophenyl)benzothiazole Based Cycloplatinated Complexes. PubMed Central. (n.d.). Retrieved from [Link]

-

(PDF) Photophysical study of 2-(4 '-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine in different solvents and at various pH. ResearchGate. (n.d.). Retrieved from [Link]

-

(PDF) Intramolecular exciplexes based on benzoxazole: Photophysics and applications as fluorescent cation sensors. ResearchGate. (n.d.). Retrieved from [Link]

- Process for making 2-(4'-aminophenyl) 5-amino benzimidazole. Google Patents. (n.d.).

-

Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. European Journal of Chemistry. (n.d.). Retrieved from [Link]

-

Spectroscopic Studies of Dual Fluorescence in 2-((4-Fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole. PubMed. (2015). Retrieved from [Link]

-

In vitro fibrillization of Alzheimer's amyloid-β peptide (1-42). AIP Advances. (2015). Retrieved from [Link]

-

Oxazole-Containing Diterpenoids from Cell Cultures of Salvia miltiorrhiza and Their Anti-HIV-1 Activities. ACS Publications. (n.d.). Retrieved from [Link]

-

High-fidelity imaging of amyloid-beta deposits with an ultrasensitive fluorescent probe facilitates the early diagnosis and treatment of Alzheimer's Disease. Theranostics. (2022). Retrieved from [Link]

-

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI. (n.d.). Retrieved from [Link]

-

[11C]5-Hydroxy-2-(4-methyaminophenyl)benzofuran. Molecular Imaging and Contrast Agent Database (MICAD) - NCBI. (n.d.). Retrieved from [Link]

-

The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component. PubMed Central. (n.d.). Retrieved from [Link]

-

Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. Advanced Journal of Chemistry-Section A. (2023). Retrieved from [Link]

-

Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands. ACS Bio & Med Chem Au. (n.d.). Retrieved from [Link]

-

2-(4-Aminophenyl)benzoxazol-5-amine. PubChem. (n.d.). Retrieved from [Link]

-

Near-infrared fluorescent probes for imaging of amyloid plaques in Alzheimer׳s disease. ScienceDirect. (2015). Retrieved from [Link]

-

Two-photon solvatochromism. I. Solvent effects on two-photon absorption cross section of 4-dimethylamino-4′-nitrostilbene (DANS). ResearchGate. (n.d.). Retrieved from [Link]

-

Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal. (n.d.). Retrieved from [Link]

-

The binding of 2-(4'-methylaminophenyl)benzothiazole to postmortem brain homogenates is dominated by the amyloid component. PubMed. (n.d.). Retrieved from [Link]

-

Investigating in Vitro Amyloid Peptide 1–42 Aggregation: Impact of Higher Molecular Weight Stable Adducts. PubMed Central. (n.d.). Retrieved from [Link]

-

Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)-phenols from 2-((5H-1,2,3-Dithiazol-5-ylidene)amino)phenols through Unprecedented Formation of Imidazole Ring from Two Methanimino Groups. MDPI. (2020). Retrieved from [Link]

-

Solvent Organization and Electrostatics Tuned by Solute Electronic Structure: Amide versus Non-Amide Carbonyls. PMC. (n.d.). Retrieved from [Link]

-

Abeta oligomer brochure-round 2. ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. NIH. (n.d.). Retrieved from [Link]

Sources

- 1. Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labproinc.com [labproinc.com]

- 4. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. Substituent effect on the solvatochromic behaviour of benzoimidazole based donor–acceptor type fluorescent molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 11. mdpi.com [mdpi.com]

- 12. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine

This technical guide provides a comprehensive overview of the spectroscopic properties of the novel fluorophore, 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from closely related, structurally similar compounds and established spectroscopic principles to present a robust predictive and methodological framework. This guide is intended for researchers in drug discovery, materials science, and chemical biology who are working with or developing novel benzoxazole-based compounds.

The synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles has been reported, with structural confirmation typically achieved through NMR and mass spectrometry, underscoring the importance of these techniques in validating such molecules.[1]

Molecular Structure and Spectroscopic Implications

The unique electronic properties of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine are dictated by its specific molecular architecture. The structure features a conjugated system composed of a benzoxazole core, a phenyl ring, and two key auxochromes: a powerful electron-donating dimethylamino group and a primary amine. This extended π-system with strong donor-acceptor characteristics is predicted to give rise to distinct and useful photophysical properties, namely absorption in the near-UV or visible region and strong fluorescence emission.

The following diagram illustrates the conceptual relationship between the molecular structure and its expected spectroscopic behavior.

Caption: Relationship between molecular features and spectroscopic output.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for unambiguous structure elucidation. For 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine, both ¹H and ¹³C NMR are critical for confirming the connectivity of the aromatic rings and the identity of the substituents.

Predicted ¹H and ¹³C NMR Data

While the exact spectrum is not published, we can predict the chemical shifts based on data from analogous 2-phenylbenzoxazoles and the known electronic effects of the amino and dimethylamino substituents.[2] The electron-donating groups will shield the aromatic protons and carbons, causing them to appear at a relatively lower chemical shift (upfield) compared to unsubstituted analogs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| -N(CH₃)₂ | ~3.05 | Singlet | ~40.0 |

| -NH₂ | ~5.50 | Broad Singlet | - |

| H-4' | ~7.95 | Doublet | ~152.0 (C-4') |

| H-3' | ~6.80 | Doublet | ~111.5 (C-3') |

| H-7 | ~7.40 | Doublet | ~110.0 (C-7) |

| H-6 | ~6.85 | Doublet of Doublets | ~115.0 (C-6) |

| H-4 | ~7.10 | Doublet | ~105.0 (C-4) |

| Benzoxazole C2 | - | - | ~162.5 |

| Benzoxazole C3a | - | - | ~148.0 |

| Benzoxazole C7a | - | - | ~142.0 |

| Benzoxazole C5 | - | - | ~145.0 |

| Phenyl C1' | - | - | ~118.0 |

| Phenyl C2' | - | - | ~129.5 |

Experimental Protocol for NMR Data Acquisition

This protocol provides a self-validating workflow for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar, aromatic compounds.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution, using the DMSO-d₆ solvent lock signal.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

Process the data with an exponential multiplication (line broadening of 0.3 Hz) before Fourier transformation.

-

Reference the spectrum to the residual DMSO peak at 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a standard pulse program (e.g., zgpg30).

-

Acquire a sufficient number of scans (typically 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

-

Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

-

-

2D NMR (for full validation):

-

Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings within the aromatic spin systems.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations, confirming the connectivity between the phenyl and benzoxazole rings.

-

NMR Workflow Diagram

Caption: Standard workflow for NMR-based structure elucidation.

Photophysical Characterization: UV-Vis and Fluorescence

The extended conjugation and strong electron-donating groups suggest that 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine is a potent fluorophore. Its photophysical properties are critical for applications in cellular imaging or as a fluorescent probe.

Predicted Photophysical Properties

Data from related benzoxazoles, such as 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole which absorbs at 300 nm and emits at 359 nm, provide a baseline.[2] The presence of two amino groups in our target molecule is expected to cause a significant bathochromic (red) shift.

Table 2: Representative and Predicted Photophysical Data (in Acetonitrile)

| Property | Representative Analog¹ | Predicted for Target Compound | Rationale for Prediction |

|---|---|---|---|

| λ_max (Absorption) | 300 nm | ~350 - 380 nm | Strong electron-donating -NMe₂ and -NH₂ groups lower the HOMO-LUMO gap, red-shifting the absorption. |

| λ_max (Emission) | 359 nm | ~420 - 460 nm | The excited state is more polar than the ground state; the energy gap for emission is also lowered. |

| Stokes Shift | 59 nm | ~70 - 80 nm | Increased intramolecular charge transfer character in the excited state often leads to a larger Stokes shift. |

| Molar Absorptivity (ε) | - | > 20,000 M⁻¹cm⁻¹ | Extended π-conjugated systems typically exhibit high molar absorptivity. |

| Quantum Yield (Φ) | - | High (Predicted > 0.5) | Benzoxazole derivatives are often highly fluorescent.[3] |

¹Data for 2-(4-(fluorosulfonyloxy)phenyl)benzoxazole.[2]

Experimental Protocol for Photophysical Analysis

-

Stock Solution Preparation:

-

Prepare a 1 mM stock solution of the compound in spectroscopic grade acetonitrile. Acetonitrile is a good choice as it is polar aprotic and UV-transparent above 200 nm.

-

-

UV-Vis Absorption Measurement:

-

Prepare a dilute solution (e.g., 10 µM) from the stock solution.

-

Use a 1 cm path length quartz cuvette.

-

Record the absorption spectrum from 250 nm to 600 nm, using acetonitrile as the blank.

-

The absorbance at λ_max should be between 0.1 and 1.0 for accurate molar absorptivity calculation.

-

-

Fluorescence Spectroscopy Measurement:

-

Use a highly dilute solution (e.g., 1 µM) to avoid inner filter effects. The absorbance at the excitation wavelength should be < 0.1.

-

Set the excitation wavelength to the determined λ_max from the absorption spectrum.

-

Scan the emission spectrum from (λ_excitation + 10 nm) to 700 nm.

-

Record the excitation spectrum by scanning excitation wavelengths while monitoring the emission at the determined λ_max (emission). The excitation spectrum should match the absorption spectrum, confirming the purity of the emissive species.

-

-

Quantum Yield Determination (Relative Method):

-

Use a well-characterized fluorescent standard with a similar emission range (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard, ensuring absorbance values are below 0.1.

-

Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

-

Photophysics Experimental Workflow

Caption: Workflow for comprehensive photophysical characterization.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides definitive confirmation of the molecular formula by measuring the exact mass of the molecular ion.

Predicted Mass Spectrometry Data

The molecular formula of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine is C₁₅H₁₆N₄O. Electrospray ionization in positive mode (ESI+) is the ideal method for this analysis, as the amine functionalities are readily protonated.

Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI+)

| Ion | Formula | Calculated m/z | Predicted Observation |

|---|---|---|---|

| [M+H]⁺ | [C₁₅H₁₇N₄O]⁺ | 269.1397 | Base peak or a very intense peak confirming the molecular weight. |

| [M-CH₃+H]⁺ | [C₁₄H₁₄N₃O]⁺ | 254.1159 | Loss of a methyl radical from the protonated dimethylamino group. |

| [C₈H₁₀N]⁺ | [C₈H₁₀N]⁺ | 120.0808 | Fragment corresponding to the dimethylaminophenyl cation. |

| [C₇H₇N₃O]⁺ | [C₇H₇N₃O]⁺ | 149.0584 | Fragment corresponding to the protonated aminobenzoxazole moiety after cleavage. |

Experimental Protocol for LC-MS Analysis

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

-

Dilute to a final concentration of ~1 µg/mL in the mobile phase.

-

-

Liquid Chromatography (LC) Setup:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start with a low percentage of B (e.g., 5%), ramp to 95% B over several minutes to elute the compound. Formic acid is used to ensure efficient protonation for ESI+.

-

-

Mass Spectrometry (MS) Setup (Orbitrap or TOF):

-

Ionization Mode: ESI Positive.

-

Spray Voltage: 3.5 kV.

-

Capillary Temperature: 300 °C.

-

Scan Mode: Full scan from m/z 100-500 to detect the parent ion.

-

MS/MS (dd-MS²): Data-dependent MS/MS to trigger fragmentation on the most intense ion in the full scan survey (which should be the [M+H]⁺ ion).

-

Collision Energy: Apply a normalized collision energy (e.g., 20-30%) to induce fragmentation.

-

LC-MS Experimental Workflow

Sources

- 1. Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Determining the In Vitro Binding Affinity of 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine to Aβ1-40 Fibrils

Introduction: The Scientific Imperative for Aβ-Binding Ligands

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-β (Aβ) peptides, which aggregate into insoluble plaques in the brain parenchyma.[1] These Aβ plaques are a primary pathological hallmark of AD, making them a critical target for both diagnostic imaging agents and therapeutic intervention.[2] The development of small molecules that can bind with high affinity and specificity to these Aβ aggregates is paramount for advancing early diagnosis and for monitoring the efficacy of anti-amyloid therapies.

This document focuses on a specific class of molecules derived from benzoxazole, which are structurally related to Thioflavin T (ThT), a well-established dye used to visualize β-sheet-rich structures like amyloid fibrils.[3] The core structure, 2-(4-dimethylaminophenyl)-benzoxazole, has been identified as a promising scaffold for developing high-affinity ligands for Aβ plaques.[4][5] A study by Hausner et al. (2009) demonstrated that derivatives of this scaffold can exhibit binding affinities (Kᵢ) for Aβ1-40 fibrils in the low-nanomolar range.[4][5]

This application note provides a comprehensive, field-proven protocol to determine the in vitro binding affinity of a specific derivative, 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine (hereafter referred to as "Test Compound"), to synthetic Aβ1-40 fibrils. The methodology described herein is a competitive binding assay that leverages Thioflavin T as a fluorescent reporter probe.

Assay Principle: Competitive Displacement of a Fluorescent Probe

To determine the binding affinity (Kᵢ) of a novel, non-fluorescent compound, a competitive assay is the most direct and reliable method. This assay operates on the principle of competition between the unlabeled Test Compound and a fluorescent probe (Thioflavin T) for the same binding sites on the Aβ1-40 fibrils.

Thioflavin T exhibits a significant increase in fluorescence quantum yield upon binding to the β-sheet structures of amyloid fibrils.[3] In this assay, a fixed concentration of pre-formed Aβ1-40 fibrils and ThT are incubated with increasing concentrations of the Test Compound. As the concentration of the Test Compound increases, it displaces ThT from the fibrils, leading to a measurable decrease in fluorescence intensity. The concentration of the Test Compound that displaces 50% of the bound ThT is the IC₅₀ value. This value is then used to calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and binding affinity of the fluorescent probe.

Caption: Competitive binding assay principle.

Materials and Reagents

Scientific integrity begins with high-quality, well-characterized reagents. It is imperative to use reagents from reputable suppliers to ensure reproducibility.

| Reagent | Recommended Supplier | Catalog No. (Example) | Notes |

| Amyloid-β (1-40) Peptide | AnaSpec, rPeptide | AS-20279, P-001-1 | Ensure high purity (>95% by HPLC). |

| 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine | Custom Synthesis | N/A | Verify identity and purity via NMR and LC-MS. |

| Thioflavin T (ThT) | Sigma-Aldrich | T3516 | High purity grade. Protect from light. |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Anhydrous, ≥99.9%. |

| Phosphate-Buffered Saline (PBS), 10X | Thermo Fisher Scientific | AM9625 | Prepare 1X solution (pH 7.4) with ultrapure water. |

| 96-Well Black Plates, Clear Flat Bottom | Corning | 3603 or 3881 | Non-binding surface (NBS) is recommended.[6] |

| Ultrapure Water (18.2 MΩ·cm) | Millipore Milli-Q System | N/A | For all buffer and reagent preparations. |

Detailed Experimental Protocols

Protocol 1: Preparation of Aβ1-40 Fibrils

The generation of consistent, mature amyloid fibrils is the most critical variable in this assay. This protocol is designed to produce a homogenous population of fibrils for reliable binding studies.

-

Peptide Solubilization: Allow the lyophilized Aβ1-40 peptide to equilibrate to room temperature for 15 minutes to prevent condensation. Dissolve the peptide in 100% DMSO to a stock concentration of 1 mM. Vortex gently for 2-3 minutes.

-

Initiation of Aggregation: Dilute the 1 mM Aβ1-40 stock solution into 1X PBS (pH 7.4) to a final concentration of 40 µM.[7] This dilution from a high concentration of organic solvent into an aqueous buffer is a common method to initiate fibrillogenesis.

-

Fibril Formation: Incubate the 40 µM Aβ1-40 solution at 37°C for 5-7 days with continuous, gentle agitation (e.g., 200 rpm on an orbital shaker).[7] This extended incubation ensures the formation of mature, stable fibrils.

-

Confirmation of Fibrillation (Optional but Recommended): The formation of fibrils can be confirmed using a small aliquot of the solution in a ThT fluorescence assay or by Transmission Electron Microscopy (TEM).[8]

Protocol 2: Preparation of Stock Solutions

Precise concentration determination is key for accurate affinity calculations.

-

Test Compound Stock (10 mM): Accurately weigh the Test Compound and dissolve it in 100% DMSO to create a 10 mM stock solution. Store in small aliquots at -20°C.

-

Thioflavin T Stock (1 mM): Prepare a 1 mM stock solution of ThT in ultrapure water. This solution must be prepared fresh on the day of the experiment. Filter the solution through a 0.2 µm syringe filter to remove any small particulates that could interfere with fluorescence readings. Protect the solution from light by wrapping the tube in aluminum foil.

Protocol 3: Competitive Binding Assay

This protocol is designed for a 96-well plate format. All incubations should be performed at room temperature and protected from light.

-

Assay Buffer Preparation: Prepare the final assay buffer consisting of 1X PBS (pH 7.4).

-

Serial Dilution of Test Compound: Perform a serial dilution of the 10 mM Test Compound stock in 100% DMSO to prepare intermediate stocks. Then, dilute these intermediate stocks into the assay buffer to create a range of final assay concentrations (e.g., from 0.1 nM to 10 µM). The final concentration of DMSO in each well must be kept constant and low (≤1%) to avoid interference with protein structure.

-

Plate Setup:

-

Total Binding Wells: 50 µL Aβ1-40 fibrils + 50 µL Test Compound vehicle (assay buffer with equivalent % DMSO).

-

Nonspecific Binding Wells: 50 µL Aβ1-40 fibrils + 50 µL of a high concentration of a known binder (e.g., 10 µM unlabeled ThT or a related compound) to determine the baseline fluorescence of unbound ThT.

-

Test Compound Wells: 50 µL Aβ1-40 fibrils + 50 µL of each Test Compound dilution.

-

Blank Wells: 100 µL assay buffer (for background subtraction).

-

-

Incubation: Add 100 µL of the pre-formed Aβ1-40 fibril solution (at a final assay concentration of ~100-200 nM) to the appropriate wells. Add 50 µL of the Test Compound dilutions or controls. Mix gently by pipetting. Incubate for 60 minutes at room temperature.

-

Addition of ThT: Prepare a working solution of ThT in assay buffer. Add 50 µL to all wells (except blanks) to achieve a final concentration of 20-25 µM.[9][10]

-

Final Incubation & Measurement: Incubate the plate for an additional 30 minutes at room temperature. Measure the fluorescence intensity using a microplate reader with excitation set to ~450 nm and emission set to ~485 nm.[3][9]

Caption: Experimental workflow for the competitive binding assay.

Data Analysis and Interpretation

-

Background Subtraction: Subtract the average fluorescence intensity of the blank wells from all other wells.

-

Percentage Inhibition Calculation: Calculate the percentage of ThT binding inhibited by the Test Compound at each concentration using the following formula: % Inhibition = 100 * (1 - (F_sample - F_nsb) / (F_total - F_nsb)) Where:

-

F_sample is the fluorescence in the presence of the Test Compound.

-

F_nsb is the nonspecific binding fluorescence.

-

F_total is the total binding fluorescence (no competitor).

-

-

IC₅₀ Determination: Plot the % Inhibition against the logarithm of the Test Compound concentration. Fit the data using a nonlinear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.

-

Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

-

IC₅₀ is the experimentally determined concentration of the Test Compound that inhibits 50% of ThT binding.

-

[L] is the concentration of the fluorescent ligand (ThT) used in the assay.

-

Kₑ is the equilibrium dissociation constant of the fluorescent ligand (ThT) for the Aβ1-40 fibrils. The Kₑ for ThT is highly dependent on assay conditions but is typically in the low micromolar range. It should be determined independently via a saturation binding experiment under identical assay conditions for the highest accuracy.

-

Benchmarking and Expected Results

While data for the specific 5-ylamine derivative is not published, studies on closely related analogs provide a strong benchmark for expected affinity.

| Compound | Substituent at Position 5 | Binding Affinity (Kᵢ) for Aβ1-40 | Reference |

| 1e | -NHCO-(p-I-Ph) | 9.3 nM | Hausner et al., 2009[4][5] |

| Related Analogs | Various | Low-nanomolar range | Hausner et al., 2009[4][5] |

Based on this data, it is reasonable to hypothesize that the 2-(4-Dimethylamino-phenyl)-benzooxazol-5-ylamine Test Compound will also exhibit a binding affinity in the low-nanomolar range, validating its potential as a high-affinity ligand for Aβ plaques.

References

-

Hausner, S. H., Alagille, D., Koren, A. O., Amici, L., Staley, J. K., Cosgrove, K. P., Baldwin, R. M., & Tamagnan, G. D. (2009). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. Bioorganic & Medicinal Chemistry Letters, 19(2), 543–545. [Link]

-

National Center for Biotechnology Information. (2012). 2-(4-(2-[18F]Fluoroethyl)piperidin-1-yl)benzo[5][11]imidazo[1,2-a]pyrimidine. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

Hausner, S. H., Alagille, D., Koren, A. O., Amici, L., Staley, J. K., Cosgrove, K. P., Baldwin, R. M., & Tamagnan, G. D. (2009). Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque. PubMed. [Link]

-

Mathis, C. A., Wang, Y., Holt, D. P., Huang, G. F., Debnath, M. L., & Klunk, W. E. (2003). The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component. Journal of Nuclear Medicine, 44(8), 1255-1262. [Link]

-

protocols.io. (2019). Thioflavin-T (ThT) Aggregation assay. [Link]

-

Wörner, T. P., Vöpel, T., & Pogostin, B. H. (2015). Fluorescent Filter-Trap Assay for Amyloid Fibril Formation Kinetics in Complex Solutions. Analytical Chemistry, 87(11), 5517–5521. [Link]

-

Noor, H., & Wälti, M. A. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society Open Science, 4(1), 160754. [Link]

-

Foderà, V., Librizzi, F., & Groenning, M. (2012). Thioflavin T templates Amyloid β(1-40) Conformation and Aggregation pathway. IRIS. [Link]

-

Wörner, T. P., Vöpel, T., & Pogostin, B. H. (2015). Fluorescent Filter-Trap Assay for Amyloid Fibril Formation Kinetics in Complex Solutions. ACS Publications. [Link]

-

Åberg, O., Moe, H. K., & Fladmark, K. E. (2012). Synthesis and evaluation of pyridylbenzofuran, pyridylbenzothiazole and pyridylbenzoxazole derivatives as ¹⁸F-PET imaging agents for β-amyloid plaques. PubMed. [Link]

-

Sargsyan, H., & Lim, C. (2016). Aβ41 Aggregates More Like Aβ40 than Like Aβ42: In Silico and in Vitro Study. The Journal of Physical Chemistry B, 120(29), 7027–7039. [Link]

-

Biancalana, M., & Koide, S. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society Open Science, 4(1), 160754. [Link]

-

National Center for Biotechnology Information. (2006). [11C]5-Hydroxy-2-(4-methyaminophenyl)benzofuran. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

Yuste-Checa, P., & Hartl, F. U. (2025). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. protocols.io. [Link]

-

Antimisiaris, S. G., Mourtas, S., & Markoutsa, E. (2020). Liposomes Decorated with 2-(4'-Aminophenyl)benzothiazole Effectively Inhibit Aβ1-42 Fibril Formation and Exhibit in Vitro Brain-Targeting Potential. Biomacromolecules, 21(12), 4685–4698. [Link]

-

Singh, S., & Dubey, S. (2022). Development and Evaluation of Some Molecular Hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as Multifunctional Agents to Combat Alzheimer's Disease. ACS Omega, 7(45), 41535–41558. [Link]

-

Watanabe, H., Ono, M., & Saji, H. (2012). Novel ¹⁸F-labeled benzoxazole derivatives as potential positron emission tomography probes for imaging of cerebral β-amyloid plaques in Alzheimer's disease. Journal of Medicinal Chemistry, 55(23), 10528–10538. [Link]

Sources

- 1. 2-(4-(2-[18F]Fluoroethyl)piperidin-1-yl)benzo[4,5]imidazo[1,2-a]pyrimidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Development and Evaluation of Some Molecular Hybrids of N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio) as Multifunctional Agents to Combat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 5- and 6-substituted 2-(4-dimethylaminophenyl)-1,3-benzoxazoles and their in vitro and in vivo evaluation as imaging agents for amyloid plaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. art.torvergata.it [art.torvergata.it]

- 9. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 10. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]

- 11. The Binding of 2-(4′-Methylaminophenyl)Benzothiazole to Postmortem Brain Homogenates Is Dominated by the Amyloid Component - PMC [pmc.ncbi.nlm.nih.gov]

Application of Benzoxazoles in Neurodegenerative Disease Research: A Technical Guide

This guide provides an in-depth exploration of the application of benzoxazole derivatives in the research and development of therapeutics for neurodegenerative diseases. We will delve into the rationale behind targeting specific pathways with these heterocyclic compounds, provide detailed protocols for their synthesis and evaluation, and present data that underscores their potential as potent neuroprotective agents.

Introduction: The Therapeutic Promise of the Benzoxazole Scaffold

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex and multifactorial pathologies. The benzoxazole core, a versatile heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Its unique chemical properties allow for the design of molecules that can interact with various biological targets implicated in neurodegeneration, including key enzymes and signaling proteins. This guide will focus on the practical application of benzoxazole derivatives as multi-target agents, with a particular emphasis on their role as inhibitors of Monoamine Oxidase B (MAO-B) and Glycogen Synthase Kinase-3β (GSK-3β), and their ability to mitigate amyloid-beta (Aβ) induced neurotoxicity.

Multi-Targeting Strategy in Neurodegenerative Disease

The complexity of neurodegenerative disorders necessitates a therapeutic approach that can address multiple pathological cascades simultaneously. Benzoxazole derivatives are well-suited for this multi-target strategy.[2] Their rigid, planar structure provides a foundation for the addition of various functional groups, enabling the fine-tuning of their binding affinities for different targets.

Featured Compound: A Case Study in a Potent Benzoxazole Derivative

To illustrate the practical application of benzoxazoles, this guide will frequently refer to a representative compound, 6-fluoro-2-(1-methyl-1H-indol-5-yl)benzo[d]thiazole , a potent and selective MAO-B inhibitor with demonstrated neuroprotective effects in preclinical models of Parkinson's disease.[3] While technically a benzothiazole, its structural similarity and shared synthetic pathways with benzoxazoles make it an excellent exemplar for the purpose of this guide. For simplicity, we will refer to it as BZ-Indole .

| Compound Name | Target | IC50 | Reference |

| BZ-Indole | MAO-B | 28 nM | [3] |

Experimental Workflows and Protocols

This section provides detailed, step-by-step methodologies for the synthesis, in vitro evaluation, and in vivo validation of benzoxazole derivatives as potential neuroprotective agents.

Part 1: Synthesis of Benzoxazole Derivatives

The synthesis of 2-arylbenzoxazoles is a cornerstone of developing a chemical library for screening. A common and effective method involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.

This protocol outlines a general procedure for the synthesis of 2-arylbenzoxazoles.

Materials:

-

o-Aminophenol

-

Aryl carboxylic acid (e.g., 1-methyl-1H-indole-5-carboxylic acid for BZ-Indole analogue)

-

Polyphosphoric acid (PPA)

-

Toluene

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-aminophenol (1.0 eq) and the aryl carboxylic acid (1.1 eq).

-

Addition of PPA: Carefully add polyphosphoric acid (PPA) to the flask (approximately 10 times the weight of the o-aminophenol).

-

Heating: Heat the reaction mixture to 180-200°C with stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 2-arylbenzoxazole.

Causality Behind Experimental Choices:

-

PPA as a Catalyst and Dehydrating Agent: PPA serves a dual role in this reaction. As a strong acid, it protonates the carboxylic acid, making it more electrophilic. It also acts as a powerful dehydrating agent, driving the cyclization and aromatization steps to form the benzoxazole ring.

-

High Temperature: The condensation and cyclization reactions require significant activation energy, hence the need for high temperatures to achieve a reasonable reaction rate.

-

Aqueous Workup and Neutralization: The acidic PPA must be neutralized to allow for the efficient extraction of the organic product into the ethyl acetate layer.

Part 2: In Vitro Evaluation of Neuroprotective Activity

Once synthesized, the benzoxazole derivatives must be evaluated for their biological activity. This typically involves a series of in vitro assays to assess their neuroprotective potential and to identify their molecular targets.

This protocol details how to evaluate the ability of a benzoxazole compound to protect neuronal cells from amyloid-β (Aβ)-induced cytotoxicity.[4]

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Amyloid-β (1-42) peptide

-

Benzoxazole compound (e.g., BZ-Indole) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Pre-treat the cells with various concentrations of the benzoxazole compound (e.g., 0.1, 1, 10 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (a known neuroprotective agent).

-

Aβ Challenge: Add Aβ (1-42) peptide to the wells to a final concentration of 10 µM. Do not add Aβ to the control wells.

-

Incubation: Incubate the plate for an additional 24 hours.

-

MTT Assay:

-

Remove the culture medium.

-

Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Self-Validating System:

-

Positive and Negative Controls: The inclusion of a vehicle control (DMSO) ensures that the solvent is not affecting cell viability. A positive control, a compound known to protect against Aβ toxicity, validates the assay's responsiveness.

-

Dose-Response Curve: Testing a range of compound concentrations allows for the determination of the EC₅₀ (half-maximal effective concentration), providing a quantitative measure of neuroprotective potency.

This fluorometric assay is used to determine the inhibitory activity of benzoxazole compounds against human MAO-B.[5]

Materials:

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., kynuramine)

-

Benzoxazole compound (e.g., BZ-Indole)

-

Positive control inhibitor (e.g., selegiline)

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well black microplate, prepare the reaction mixtures containing the assay buffer, MAO-B enzyme, and various concentrations of the benzoxazole compound or the positive control. Include a control with no inhibitor.

-

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Initiate the reaction by adding the MAO-B substrate to each well.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 310/400 nm for the product of kynuramine oxidation) in kinetic mode for 30 minutes at 37°C.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram of MAO-B Inhibition Workflow:

Caption: Workflow for the in vitro MAO-B inhibition assay.

Part 3: In Vivo Validation in an Animal Model of Parkinson's Disease

Promising compounds from in vitro screening are then advanced to in vivo studies to assess their efficacy and safety in a living organism. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used model of Parkinson's disease.[6]

This protocol describes the induction of parkinsonian-like symptoms in mice using MPTP and subsequent behavioral analysis to evaluate the neuroprotective effects of a benzoxazole compound.

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

MPTP hydrochloride

-

Saline (0.9% NaCl)

-

Benzoxazole compound (e.g., BZ-Indole)

-

Rotarod apparatus

-

Open field arena

Procedure:

-

Animal Acclimation: Acclimate the mice to the housing facility for at least one week before the experiment.

-

Drug Administration:

-

Treatment Group: Administer the benzoxazole compound (e.g., 10 mg/kg, intraperitoneally) 30 minutes before each MPTP injection.

-

MPTP Group: Administer saline instead of the compound.

-

Control Group: Administer saline only.

-

-

MPTP Induction: Administer MPTP (20 mg/kg, i.p.) four times at 2-hour intervals on a single day.

-

Behavioral Testing (7 days post-MPTP):

-

Rotarod Test:

-

Train the mice on the rotarod for 2-3 days prior to testing.

-

On the test day, place the mice on the rotating rod, which accelerates from 4 to 40 rpm over 5 minutes.

-

Record the latency to fall for each mouse.[7]

-

-

Open Field Test:

-

-

Post-mortem Analysis (21 days post-MPTP):

-

Euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

-

Collect the brains and process them for immunohistochemistry.

-

This protocol is for the visualization of dopaminergic neurons in the substantia nigra of the mouse brain.[2]

Materials:

-

Mouse brain sections (coronal, 30 µm)

-

Primary antibody: Rabbit anti-Tyrosine Hydroxylase (TH)

-

Secondary antibody: Biotinylated anti-rabbit IgG

-

Avidin-Biotin Complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB)

-

Phosphate-buffered saline (PBS)

-

Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

Procedure:

-